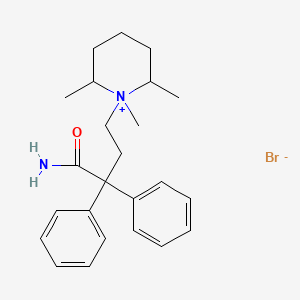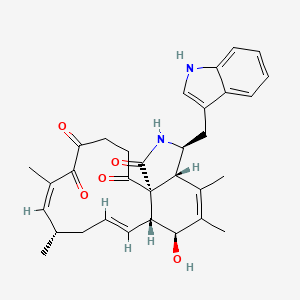
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- is a complex organic compound that belongs to the class of silacyclooctanes. These compounds are characterized by their unique ring structures that include silicon, oxygen, and nitrogen atoms. The presence of these heteroatoms can impart unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- typically involves the formation of the silacyclooctane ring through a series of condensation and cyclization reactions. Common starting materials might include silanes, amines, and diols. The reaction conditions often require the use of catalysts, such as transition metal complexes, and may be conducted under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane products, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary widely depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- include other silacyclooctanes with different substituents or ring structures. Examples might include:
- 1,3-Dioxa-6-aza-2-silacyclooctane derivatives with different alkyl or aryl groups.
- Silacyclohexane or silacyclodecane analogs.
Uniqueness
The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- lies in its specific ring structure and substituents, which can impart unique chemical and physical properties. These properties may make it particularly suitable for certain applications, such as in the development of advanced materials or as a precursor for more complex molecules.
Propiedades
Número CAS |
86614-51-9 |
|---|---|
Fórmula molecular |
C15H25NO2Si |
Peso molecular |
279.45 g/mol |
Nombre IUPAC |
6-tert-butyl-2-methyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C15H25NO2Si/c1-15(2,3)16-10-12-17-19(4,18-13-11-16)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
Clave InChI |
PHPRVDPFEONQEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCO[Si](OCC1)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


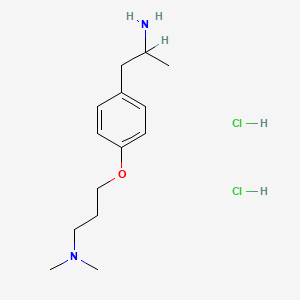

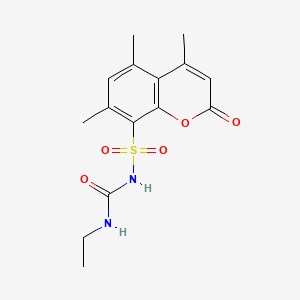
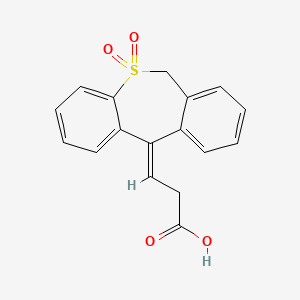
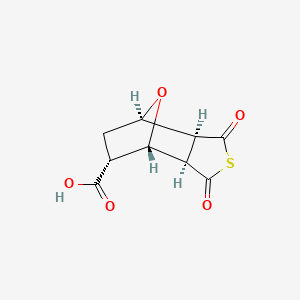
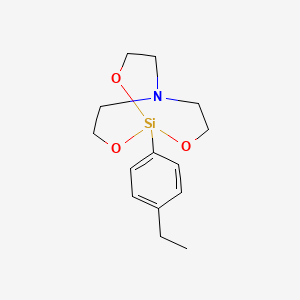
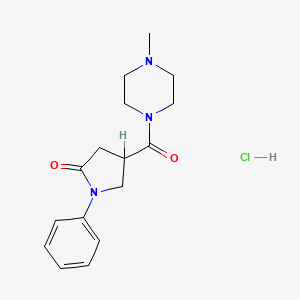
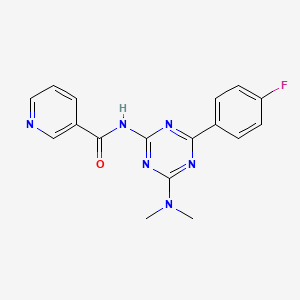
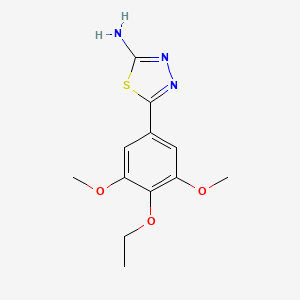

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
